Ethenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl 4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethenyl group (-CH=CH2) attached to the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with ethenol. The reaction typically involves the use of a catalyst such as sulfuric acid or polyfluoroalkanesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the reaction mixture being heated to around 80°C under an inert atmosphere such as argon .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow systems to optimize the reaction time and yield. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has been shown to enhance the efficiency of the esterification process, resulting in higher conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions
Ethenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ethenyl group under basic conditions.
Major Products Formed
Reduction: The major product formed is 4-aminobenzoate.
Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.
Scientific Research Applications
Ethenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester functional group can be hydrolyzed by esterases, leading to the formation of 4-nitrobenzoic acid and ethenol. These reactions can affect cellular processes and pathways, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoate: Similar in structure but with an ethyl group instead of an ethenyl group.
2-Ethylhexyl 4-nitrobenzoate: Contains a longer alkyl chain, resulting in different physical and chemical properties.
Uniqueness
Ethenyl 4-nitrobenzoate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other nitrobenzoates. This makes it particularly useful in specific applications where the reactivity of the ethenyl group is advantageous.
Properties
CAS No. |
831-69-6 |
---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
ethenyl 4-nitrobenzoate |
InChI |
InChI=1S/C9H7NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2 |
InChI Key |
ONWCAHIXZOZKJT-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.